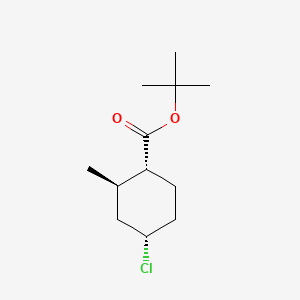
Trimedlure C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Trimedlure C is synthesized through a multi-step process involving the chlorination of 2-methylcyclohexanone followed by esterification with tert-butyl alcohol . The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is scaled up and optimized for efficiency .
化学反应分析
Types of Reactions
Trimedlure C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
科学研究应用
Trimedlure C has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and reaction mechanisms.
Biology: Employed in ecological studies to monitor and control populations of the Mediterranean fruit fly.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of pest control products and agricultural monitoring systems.
作用机制
Trimedlure C acts as a non-toxic attractant for male Mediterranean fruit flies. The compound mimics natural kairomones, which are chemicals emitted by plants that attract insects. The molecular targets of this compound are olfactory receptors in the fruit flies, which trigger a behavioral response leading the flies to the source of the compound .
相似化合物的比较
Similar Compounds
Uniqueness
Trimedlure C is unique due to its high specificity and effectiveness in attracting male Mediterranean fruit flies. Its stability and controlled release properties make it superior to other attractants like ceralure and α-copaene .
属性
CAS 编号 |
5748-23-2 |
|---|---|
分子式 |
C12H21ClO2 |
分子量 |
232.74 g/mol |
IUPAC 名称 |
tert-butyl (1R,2R,4S)-4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
InChI 键 |
APMORJJNVZMVQK-KXUCPTDWSA-N |
手性 SMILES |
C[C@@H]1C[C@H](CC[C@H]1C(=O)OC(C)(C)C)Cl |
规范 SMILES |
CC1CC(CCC1C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















